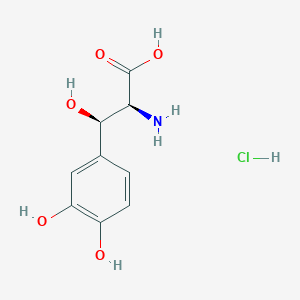
Droxidopa (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Droxidopa (hydrochloride) is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (noradrenaline). It is primarily used to treat symptomatic neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing . Unlike norepinephrine, droxidopa can cross the blood-brain barrier, making it effective in increasing norepinephrine levels both peripherally and centrally .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Droxidopa can be synthesized through various methods. One common approach involves the reaction of raw materials with a weak base in a solution with a specific pH value to generate free basic droxidopa . The compound is then purified and converted into its hydrochloride form for medical use.
Industrial Production Methods
Industrial production of droxidopa typically involves high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes steps such as acid hydrolysis, alkaline hydrolysis, and thermal degradation to identify and eliminate impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Droxidopa undergoes several types of chemical reactions, including:
Oxidation: Droxidopa is susceptible to oxidation, which can lead to the formation of various degradation products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Droxidopa can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Acid Hydrolysis: 0.1 N HCl
Alkaline Hydrolysis: 0.15 N NaOH
Oxidation: Exposure to white light, UV light, or oxidizing agents.
Major Products Formed
The major products formed from these reactions include various degradation impurities such as (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid and N-Hydroxypthalimide .
Applications De Recherche Scientifique
Droxidopa has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the stability and degradation of synthetic amino acids.
Biology: Investigated for its role in neurotransmitter synthesis and regulation.
Industry: Utilized in the development of pharmaceuticals aimed at treating autonomic nervous system disorders.
Mécanisme D'action
Droxidopa exerts its effects by being converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps in maintaining blood pressure and improving symptoms of orthostatic hypotension.
Comparaison Avec Des Composés Similaires
Similar Compounds
Midodrine: Another medication used to treat orthostatic hypotension.
Levophed (norepinephrine): Used in emergency settings to treat severe hypotension and shock.
Uniqueness
Droxidopa’s ability to cross the blood-brain barrier and be converted to norepinephrine both peripherally and centrally makes it unique compared to other similar compounds . This property allows it to effectively treat conditions that involve both central and peripheral norepinephrine deficiencies.
Propriétés
Formule moléculaire |
C9H12ClNO5 |
|---|---|
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1 |
Clé InChI |
FFEWFMCABUNGJJ-KZYPOYLOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O.Cl |
SMILES canonique |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


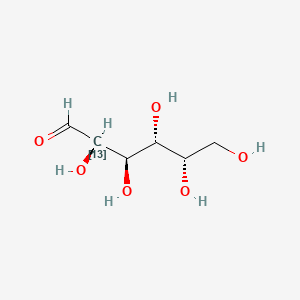
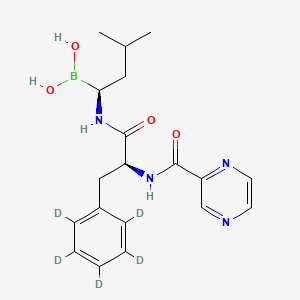
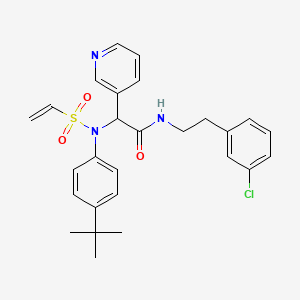
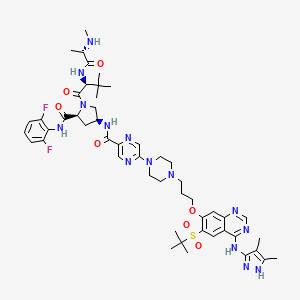
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
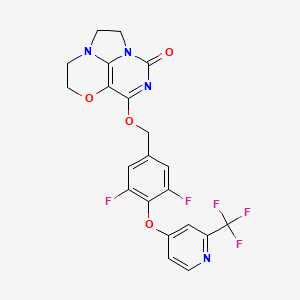

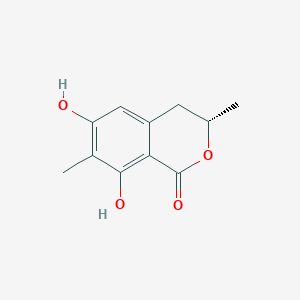
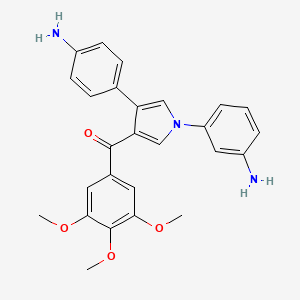

![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)

